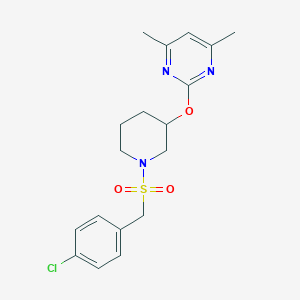
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a cyclopropyl group, a methylthio phenyl group, and a thiophen-2-yl ethyl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophen-2-yl group, for example, is a five-membered heterocyclic compound present in many natural and pharmacologically active compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, thiophene derivatives have been reported to possess significant and diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiophen-2-yl group could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution
The compound’s structural analogs have been utilized in the development of polymeric photocatalysts for hydrogen evolution by water splitting. These photocatalysts aim to improve the efficiency of hydrogen production, which is a clean and renewable energy source. The presence of thiophene units, similar to those in the compound, can enhance the photocatalytic activities due to their strong electron-withdrawing ability, which is crucial for the sulfide oxidation tuning process .
Electrochromic Devices
Thiophene derivatives are known for their application in high-contrast electrochromic devices . These devices change color in response to electric voltage, which can be used for smart windows, displays, and low-energy consumption screens. The compound’s thiophene moiety could potentially be incorporated into conjugated copolymers to improve the performance of these devices .
Tyrosinase Inhibition
Compounds containing thiophene rings have been reported to exhibit tyrosinase inhibition activity. Tyrosinase is an enzyme involved in the production of melanin, and its inhibitors are sought after for cosmetic applications to prevent hyperpigmentation. The compound could be explored for its potential as a tyrosinase inhibitor .
Field-Effect Transistors
Thiophene-based compounds have been used in the construction of field-effect transistors (FETs) . FETs are an essential component in electronic devices, and materials with thiophene units can provide good performance due to their semiconducting properties. The compound’s structure could be relevant for developing new materials with high mobility and on/off ratios .
Fluorescent Materials
The synthesis of fluorescent materials often involves thiophene derivatives. These materials have applications in light-emitting diodes (LEDs) and as fluorescence markers in biological imaging. The compound’s thiophene and phenyl groups could contribute to the fluorescence properties, making it a candidate for such applications .
Chemical Sensing
Thiophene-containing compounds can be designed to selectively sense specific chemicals , such as amines. This is particularly useful in environmental monitoring and industrial process control. The compound’s structure could be modified to develop sensors with high selectivity and sensitivity .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUVMYBVMBHPC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

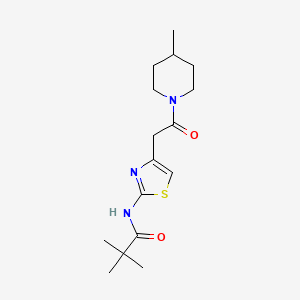
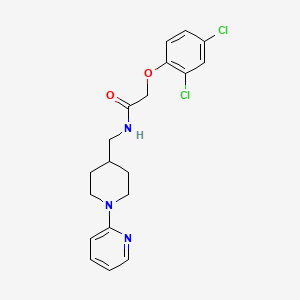
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
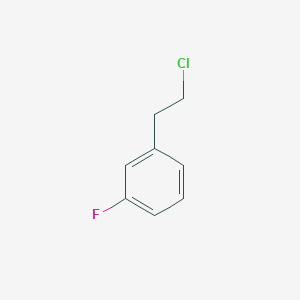

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

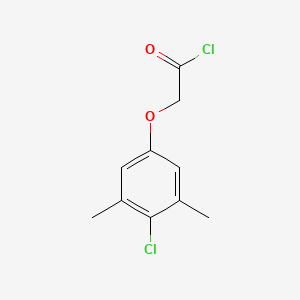
![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)
